
2,6-Pyridinediylbis(methylene) bis(4-nitrobenzoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Pyridinediylbis(methylene) bis(4-nitrobenzoate) is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with methylene bridges and nitrobenzoate groups
Méthodes De Préparation
The synthesis of 2,6-Pyridinediylbis(methylene) bis(4-nitrobenzoate) typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,6-dibromomethylpyridine with 4-nitrobenzoic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
2,6-Pyridinediylbis(methylene) bis(4-nitrobenzoate) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methylene bridges can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,6-Pyridinediylbis(methylene) bis(4-nitrobenzoate) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound’s ability to interact with biological molecules makes it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 2,6-Pyridinediylbis(methylene) bis(4-nitrobenzoate) involves its interaction with molecular targets such as enzymes and receptors. The nitrobenzoate groups can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, affecting their function. The pyridine ring can also participate in π-π stacking interactions with aromatic residues, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar compounds to 2,6-Pyridinediylbis(methylene) bis(4-nitrobenzoate) include:
2,6-Dibromomethylpyridine: A precursor in the synthesis of the target compound.
4-Nitrobenzoic acid: Another precursor used in the synthesis.
2-Amino-6-methylpyridinium 4-nitrobenzoate: A compound with similar structural features but different functional groups, used in optoelectronics and other applications.
The uniqueness of 2,6-Pyridinediylbis(methylene) bis(4-nitrobenzoate) lies in its combination of a pyridine ring with methylene bridges and nitrobenzoate groups, which imparts specific chemical and physical properties not found in other similar compounds.
Propriétés
Formule moléculaire |
C21H15N3O8 |
|---|---|
Poids moléculaire |
437.4 g/mol |
Nom IUPAC |
[6-[(4-nitrobenzoyl)oxymethyl]pyridin-2-yl]methyl 4-nitrobenzoate |
InChI |
InChI=1S/C21H15N3O8/c25-20(14-4-8-18(9-5-14)23(27)28)31-12-16-2-1-3-17(22-16)13-32-21(26)15-6-10-19(11-7-15)24(29)30/h1-11H,12-13H2 |
Clé InChI |
XRZMUXYCGBQEEF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


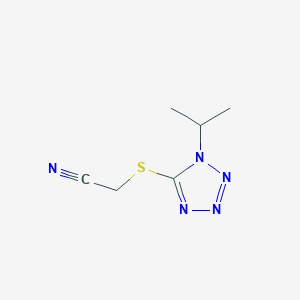

![6'-Bromo-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole]](/img/structure/B14908929.png)
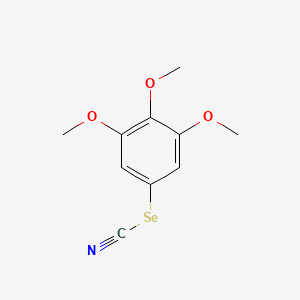
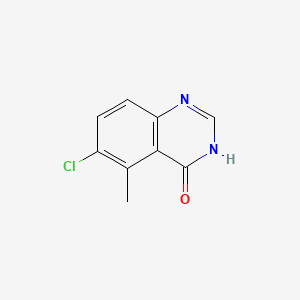
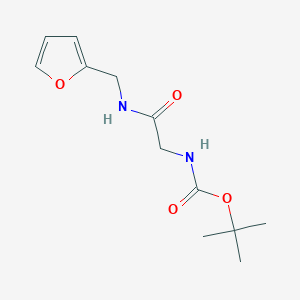
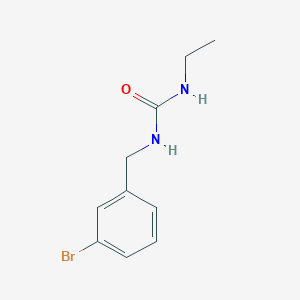





![n-[2-(8-Quinolinyl)ethyl]sulfamide](/img/structure/B14909001.png)

